N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034531-08-1
VCID: VC4323826
InChI: InChI=1S/C20H20N2O3S/c1-25-15-5-6-16-13(9-15)3-2-8-20(16,24)11-21-19(23)14-4-7-17-18(10-14)26-12-22-17/h4-7,9-10,12,24H,2-3,8,11H2,1H3,(H,21,23)
SMILES: COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide

CAS No.: 2034531-08-1

Cat. No.: VC4323826

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide - 2034531-08-1

Specification

CAS No. 2034531-08-1
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C20H20N2O3S/c1-25-15-5-6-16-13(9-15)3-2-8-20(16,24)11-21-19(23)14-4-7-17-18(10-14)26-12-22-17/h4-7,9-10,12,24H,2-3,8,11H2,1H3,(H,21,23)
Standard InChI Key JKDIMIWIPFWSRE-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O

Introduction

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound with a complex molecular structure. It combines a tetrahydronaphthalene group with a benzo[d]thiazole core, connected via a carboxamide linkage. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly for its bioactive properties.

IUPAC Name

The systematic name of the compound is derived from its functional groups and structural arrangement:
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide.

SMILES Notation

The SMILES representation of the compound is a shorthand for encoding its structure:
COC1=CC(CC2=C(CO)C=CC3=C2CCC3)=CC=C1NC(=O)C4=CC5=CC=CC=C5N4.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of the tetrahydronaphthalene derivative: This involves selective functionalization to introduce hydroxy and methoxy groups.

  • Formation of the benzo[d]thiazole core: This step often uses sulfur-containing precursors and cyclization reactions.

  • Amide bond formation: The final step links the two fragments through a carboxamide bond using coupling agents like carbodiimides.

Pharmacological Potential

Compounds containing tetrahydronaphthalene and benzo[d]thiazole scaffolds are known for their diverse bioactivities:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal pathogens by targeting specific enzymes or cell structures .

  • Anticancer Properties: The structural framework suggests potential as inhibitors of cancer-related enzymes or receptors .

Molecular Docking Studies

Preliminary molecular docking studies suggest that such compounds may interact favorably with biological targets like kinases or receptor proteins due to their planar aromatic systems and hydrogen-bonding capacity.

Previous Studies

Studies on related compounds have demonstrated:

  • Enhanced Binding Affinities: The hydroxyl and methoxy groups contribute to hydrogen bonding with active sites in enzymes .

  • Selective Cytotoxicity: Compounds with similar frameworks exhibit selective toxicity toward cancer cells over normal cells .

Applications in Drug Development

This compound could serve as a lead molecule for designing:

  • Antimicrobial agents targeting resistant strains.

  • Anticancer drugs aimed at specific signaling pathways.

Challenges

  • Limited experimental data on this specific compound's pharmacokinetics and toxicity.

  • Complex synthesis requiring optimization for scalability.

Future Research

Further studies should focus on:

  • Experimental validation of biological activities through in vitro and in vivo assays.

  • Structure-activity relationship (SAR) analysis to optimize potency.

  • Toxicological profiling to ensure safety for therapeutic use.

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